molecular formula C8H7NOS2 B595740 2-Furfurylthio thiazole CAS No. 176981-11-6

2-Furfurylthio thiazole

Cat. No.: B595740
CAS No.: 176981-11-6
M. Wt: 197.27
InChI Key: DZZDZLUKNFXMCC-UHFFFAOYSA-N
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Description

2-Furfurylthio thiazole is a heterocyclic organic compound that features a thiazole ring substituted with a furfurylthio group. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including antimicrobial, antifungal, and anticancer agents . The furfurylthio group adds unique properties to the compound, making it a subject of interest in scientific research.

Biochemical Analysis

Biochemical Properties

2-((Furan-2-ylmethyl)thio)thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit antimicrobial properties by inhibiting the activity of bacterial enzymes, thereby disrupting essential metabolic processes in microorganisms . Additionally, 2-((Furan-2-ylmethyl)thio)thiazole can interact with proteins involved in oxidative stress responses, potentially acting as an antioxidant and protecting cells from damage .

Cellular Effects

The effects of 2-((Furan-2-ylmethyl)thio)thiazole on various cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-((Furan-2-ylmethyl)thio)thiazole can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues . Furthermore, it has been reported to affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-((Furan-2-ylmethyl)thio)thiazole exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, 2-((Furan-2-ylmethyl)thio)thiazole can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The effects of 2-((Furan-2-ylmethyl)thio)thiazole can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be influenced by factors such as concentration, exposure duration, and the specific cell type being studied. In vitro and in vivo studies have demonstrated that prolonged exposure to 2-((Furan-2-ylmethyl)thio)thiazole can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in long-term physiological effects .

Dosage Effects in Animal Models

The effects of 2-((Furan-2-ylmethyl)thio)thiazole in animal models are dose-dependent. At lower doses, this compound has been shown to exhibit beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function and overall health varies significantly with changes in dosage .

Metabolic Pathways

2-((Furan-2-ylmethyl)thio)thiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and utilization . Additionally, it can affect metabolite levels by altering the balance between different metabolic pathways, leading to changes in the concentrations of specific metabolites .

Transport and Distribution

Within cells and tissues, 2-((Furan-2-ylmethyl)thio)thiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, 2-((Furan-2-ylmethyl)thio)thiazole may be actively transported into cells via specific membrane transporters, allowing it to reach its target sites and exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2-((Furan-2-ylmethyl)thio)thiazole can impact its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus can affect gene expression by interacting with nuclear proteins and regulatory elements .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furfurylthio thiazole typically involves the reaction of furfuryl mercaptan with thiazole derivatives. One common method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole cores, which can then be functionalized with furfuryl groups . Another approach involves the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of molecular oxygen as an oxidant, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Furfurylthio thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Furfurylthio thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazole: A basic heterocyclic compound with diverse biological activities.

    Furfurylthio derivatives: Compounds with similar furfurylthio groups but different core structures.

Uniqueness: 2-Furfurylthio thiazole stands out due to its combined thiazole and furfurylthio functionalities, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS2/c1-2-7(10-4-1)6-12-8-9-3-5-11-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZDZLUKNFXMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CSC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654365
Record name 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176981-11-6
Record name 2-{[(Furan-2-yl)methyl]sulfanyl}-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176981-11-6
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